molecular formula C9H9NO2 B1423618 7-Methyl-5-hydroxy-2-oxindole CAS No. 1082041-62-0

7-Methyl-5-hydroxy-2-oxindole

Cat. No. B1423618
M. Wt: 163.17 g/mol
InChI Key: NPJXFMJCXYRESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Methyl-5-hydroxy-2-oxindole” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .

Scientific Research Applications

Synthesis and Catalysis

The development and synthesis of oxindole derivatives, including 7-Methyl-5-hydroxy-2-oxindole, have been explored for their potential in various chemical and biological applications. A key focus has been on creating efficient methodologies for constructing the 3-hydroxy-2-oxindole core, which is pivotal due to its presence in a plethora of biologically active compounds and natural products. For instance, alumina-supported heteropoly acid has been demonstrated as an effective catalyst for the C(sp3)H bond functionalization of methyl azaarenes, facilitating the synthesis of 3-hydroxy-2-oxindole derivatives in good to excellent yields. This catalytic approach underscores the utility of 7-Methyl-5-hydroxy-2-oxindole scaffolds in synthesizing biologically significant molecules (Hao et al., 2015).

Biological Activities

Research into oxindole derivatives has also shed light on their biological significance. Specifically, studies have highlighted the antiproliferative and proapoptotic properties of oxindole cores. For example, certain oxindole compounds have been identified for their potential anticancer activities, targeting protein tyrosine kinases associated with growth factor receptors. The endogenous molecules such as 5-Hydroxyoxindole have shown to inhibit cell proliferation at submicromolar concentrations, indicating a promising avenue for antitumor agent development (Cane et al., 2000).

Moreover, the synthesis of novel 3-hydroxy-2-oxindole derivatives with potential antiglaucomic activity has been reported, employing microwave-assisted decarboxylative condensation methods. These derivatives were evaluated for their inhibitory activity against quinone reductase 2 (NQO2), a molecular target for intraocular pressure reduction. The lead compound in this study demonstrated significant IOP reduction, highlighting the therapeutic potential of 3-hydroxy-2-oxindole derivatives in glaucoma treatment (Efremov et al., 2021).

Safety And Hazards

The safety data sheet for “7-Methyl-5-hydroxy-2-oxindole” suggests that it is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-hydroxy-7-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-2-7(11)3-6-4-8(12)10-9(5)6/h2-3,11H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJXFMJCXYRESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-5-hydroxy-2-oxindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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